4-(5-Nitropyridin-2-yl)morpholine
Overview
Description
4-(5-Nitropyridin-2-yl)morpholine is an organic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.202 g/mol . It is characterized by the presence of a morpholine ring attached to a nitropyridine moiety. This compound is primarily used in research settings, particularly in the fields of proteomics and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitropyridin-2-yl)morpholine typically involves the reaction of 5-nitropyridine-2-amine with morpholine under specific conditions. One common method involves the use of a platinum catalyst on carbon (5% Pt/C) in an ethanol solvent under a hydrogen atmosphere at 50 psi for 5 hours . The reaction mixture is then filtered through a pad of Celite, and the solvents are removed under reduced pressure to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and platinum on carbon (Pt/C) catalyst in ethanol solvent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Reduction: The major product of the reduction reaction is 4-(5-aminopyridin-2-yl)morpholine.
Substitution: The products vary based on the nucleophile used in the substitution reaction.
Scientific Research Applications
4-(5-Nitropyridin-2-yl)morpholine is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form an amine, which can then participate in further biochemical reactions. The morpholine ring provides stability and enhances the compound’s ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-5-nitropyridin-2-yl)morpholine: Similar structure with a bromine atom instead of a hydrogen atom at the 3-position.
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine: Contains additional methyl groups at the 2 and 6 positions of the morpholine ring.
Uniqueness
4-(5-Nitropyridin-2-yl)morpholine is unique due to its specific combination of a nitropyridine moiety and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-(5-nitropyridin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJXIPHXFGFEGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181316 | |
Record name | Morpholine, 4-(5-nitro-2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26820-62-2 | |
Record name | 2-Morpholino-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26820-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(5-nitro-2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026820622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26820-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(5-nitro-2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-MORPHOLINO-5-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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